molecular formula C18H20FN5OS B15117843 4-Ethyl-5-fluoro-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

4-Ethyl-5-fluoro-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B15117843
M. Wt: 373.4 g/mol
InChI Key: JRRCPDDHEMRRIJ-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a thieno[2,3-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step organic reactions. The key steps include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate thienopyrimidine precursors.

    Attachment of the piperidine moiety: This involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Introduction of the pyrimidine ring: This step often involves cyclization reactions under controlled conditions.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or halides.

Scientific Research Applications

4-Ethyl-5-fluoro-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-fluoro-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a thieno[2,3-d]pyrimidine core with a piperidine moiety and additional functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C18H20FN5OS

Molecular Weight

373.4 g/mol

IUPAC Name

4-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H20FN5OS/c1-2-14-15(19)17(22-10-20-14)25-9-12-3-6-24(7-4-12)16-13-5-8-26-18(13)23-11-21-16/h5,8,10-12H,2-4,6-7,9H2,1H3

InChI Key

JRRCPDDHEMRRIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=C4C=CSC4=NC=N3)F

Origin of Product

United States

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